Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-
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Overview
Description
Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl- is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of piperidine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl- typically involves the reaction of piperidine with 4-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Piperidine, 1-cinnamoyl-
- 1-[(4-Methoxybenzoyl)oxy]-2(1H)-pyridinone
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern and the presence of the methoxybenzoyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
823179-72-2 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-1-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H25NO3/c1-16(2)11-6-12-17(3,4)18(16)21-15(19)13-7-9-14(20-5)10-8-13/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
DNOJCZTZNVXBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OC(=O)C2=CC=C(C=C2)OC)(C)C)C |
Origin of Product |
United States |
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